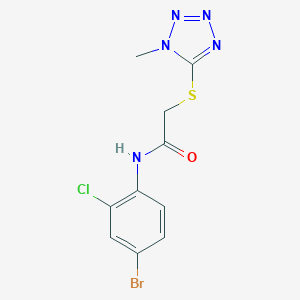![molecular formula C27H25N5O4S B282846 N-(4-acetylphenyl)-2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B282846.png)
N-(4-acetylphenyl)-2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, commonly known as AMPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. AMPT is a member of the 4H-1,2,4-triazole family of compounds and is known for its ability to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Wirkmechanismus
AMPT works by inhibiting the activity of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines. By reducing the synthesis of these neurotransmitters, AMPT can alter their physiological effects and lead to changes in behavior and physiology.
Biochemical and Physiological Effects:
AMPT has been shown to produce a variety of biochemical and physiological effects, depending on the dose and duration of treatment. In general, AMPT reduces the synthesis and release of catecholamines, which can lead to changes in mood, behavior, and physiological function. For example, AMPT has been shown to reduce the ability of animals to respond to stress and to impair the ability of rats to learn new tasks.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMPT in scientific research is that it allows researchers to selectively block the synthesis of catecholamines without affecting other neurotransmitters or physiological processes. This can be useful for studying the specific effects of dopamine or norepinephrine on behavior and physiology. However, one limitation of using AMPT is that it can produce non-specific effects on other enzymes and pathways, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on AMPT and its effects on catecholamine function. For example, researchers could investigate the role of dopamine and norepinephrine in social behavior and cognition, or explore the use of AMPT as a potential treatment for disorders such as addiction or depression. Additionally, researchers could investigate the effects of AMPT on other physiological processes, such as immune function or metabolism, to gain a better understanding of the role of catecholamines in these systems.
Synthesemethoden
AMPT can be synthesized using a variety of methods, including the reaction of 4-methyl-5-(4-phenoxyacetylaminophenyl)-4H-1,2,4-triazole-3-thiol with acetyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
AMPT has been used extensively in scientific research to study the role of catecholamines in various physiological and pathological processes. For example, AMPT has been used to investigate the role of dopamine in reward processing and addiction, as well as the role of norepinephrine in stress and anxiety. AMPT has also been used to study the effects of catecholamines on cardiovascular function, immune function, and metabolism.
Eigenschaften
Molekularformel |
C27H25N5O4S |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
N-[4-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C27H25N5O4S/c1-18(33)19-8-12-22(13-9-19)29-25(35)17-37-27-31-30-26(32(27)2)20-10-14-21(15-11-20)28-24(34)16-36-23-6-4-3-5-7-23/h3-15H,16-17H2,1-2H3,(H,28,34)(H,29,35) |
InChI-Schlüssel |
FYDQFQLHHOARMA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B282765.png)
![N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282767.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282769.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282772.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B282780.png)
![N-(4-bromophenyl)-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzamide](/img/structure/B282781.png)
![2-chloro-N-(5-{[4-(phenylcarbamoyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282782.png)
![N-(4-acetylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282785.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B282787.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-acetylphenyl)acetamide](/img/structure/B282788.png)
![N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282789.png)